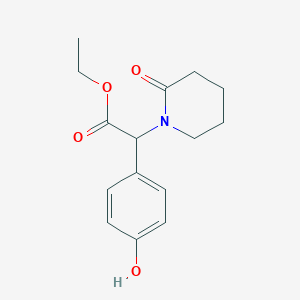

Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate

Description

Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate (CAS No. 886493-63-6) is a synthetic organic compound with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol . Its structure features a central acetamide core substituted with a 4-hydroxyphenyl group and a 2-oxopiperidin-1-yl moiety.

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate |

InChI |

InChI=1S/C15H19NO4/c1-2-20-15(19)14(11-6-8-12(17)9-7-11)16-10-4-3-5-13(16)18/h6-9,14,17H,2-5,10H2,1H3 |

InChI Key |

XFWQUDRBHCADKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)O)N2CCCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate typically involves the esterification of 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The piperidinone ring can be reduced to form piperidine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Piperidine derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate has shown promise in the development of new therapeutic agents. Its structure allows for interaction with various biological targets, making it a candidate for further investigation in drug discovery.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound could effectively inhibit the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is hypothesized to stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .

Table 1: Summary of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 128 µg/mL | |

| Escherichia coli | 256 µg/mL |

Cancer Research

The potential cytotoxic effects of this compound have been explored in various cancer cell lines. Studies indicate that compounds with similar frameworks can induce apoptosis selectively in cancer cells while sparing normal cells.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound exhibits selective cytotoxicity towards human cancer cell lines, with IC50 values indicating promising therapeutic potential. The mechanisms are believed to involve mitochondrial pathways leading to programmed cell death .

Enzyme Inhibition Studies

Another significant application of this compound lies in its potential as an enzyme inhibitor. Research suggests that it may inhibit specific enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases such as diabetes or neurodegenerative disorders.

Table 2: Enzyme Inhibition Potential

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the piperidinone ring can modulate biological activity through its structural properties. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of arylacetate derivatives. Key structural analogues include:

| Compound Name | Substituents/R-Groups | Molecular Weight (g/mol) | Key Differences/Similarities | Biological/Physicochemical Impact |

|---|---|---|---|---|

| Ethyl 2-(4-hydroxyphenyl)acetate | - No 2-oxopiperidin group | 194.19 (CAS 17138-28-2) | Simpler structure; lacks lactam ring | Lower polarity; reduced enzyme interaction |

| Ethyl 2-(4-methoxyphenyl)acetate | - Methoxy instead of hydroxyl | 208.22 (CAS 14062-18-1) | Increased lipophilicity | Altered pharmacokinetics |

| Ethyl 2-(2-oxopyrrolidin-1-yl)acetate | - 5-membered pyrrolidinone ring | 157.16 (CAS 851610-91-8) | Smaller lactam ring | Different conformational flexibility |

| Methyl 2-(4-hydroxyphenyl)acetate | - Methyl ester vs. ethyl ester | 180.17 (CAS 14199-15-6) | Ester chain length variation | Altered metabolic stability |

Key Observations :

Regulatory and Patent Considerations

- The compound’s structural novelty (unique CAS number) distinguishes it from prior art like Ethyl (−)-2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-ethylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate HCl, which lacks the lactam ring .

- Regulatory standards for related esters (e.g., Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate) emphasize purity thresholds (>97%) and rigorous stability testing .

Biological Activity

Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate (CAS No. 886493-63-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- Structure : The compound features an ethyl ester group, a hydroxyphenyl moiety, and a piperidine derivative, which may contribute to its biological effects.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. The presence of the hydroxyphenyl group is critical for scavenging free radicals, thereby protecting cells from oxidative stress. Such activity is essential in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation in various models of disease, including arthritis and cardiovascular conditions .

Anticancer Potential

This compound may also possess anticancer properties. Preliminary studies indicate that it could induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, compounds with similar structures have been shown to activate caspases and downregulate anti-apoptotic proteins such as Bcl-2 .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. The piperidine moiety may enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects against neurodegeneration. Research has demonstrated that related compounds can improve cognitive function and reduce markers of neuroinflammation in animal models .

Case Study 1: Antioxidant Activity in Cell Models

In a study evaluating the antioxidant capacity of various phenolic compounds, this compound was tested for its ability to scavenge DPPH radicals. Results showed a significant reduction in DPPH absorbance, indicating strong radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Activity in Animal Models

A recent experiment involving induced inflammation in rats demonstrated that administration of this compound resulted in a marked decrease in paw edema compared to control groups. This suggests its potential application as an anti-inflammatory agent.

Case Study 3: Anticancer Activity Against Breast Cancer Cells

In vitro studies on breast cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound.

Q & A

Q. What are the key synthetic methodologies for Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thioester intermediates and copper-mediated cross-linking. For example, analogous compounds like S-4-tolyl thioesters are synthesized at -78°C using dichloromethane and purified via silica gel chromatography . Ethyl esters of related hydrazono derivatives (e.g., ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazineylidene)acetate) are formed using sodium nitrite and hydrochloric acid, achieving yields of 77% . Key steps include controlled temperature conditions (-78°C to reflux), use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and purification via column chromatography.

Q. How is structural characterization performed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For example, SC-XRD analysis of related piperazine derivatives resolved bond lengths (mean C–C = 0.005 Å) and crystallographic parameters (R factor = 0.044) . Complementary techniques include H/C NMR for functional group identification and mass spectrometry for molecular weight validation.

Q. What intermediates are critical in the synthesis pathway?

- Methodological Answer : Key intermediates include:

- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate : Synthesized via nitrosation of 4-methoxyaniline and ethyl chloroacetoacetate .

- 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one : Formed via intramolecular cyclization with 94% yield .

These intermediates are pivotal for constructing the 2-oxopiperidinyl and hydroxyphenyl moieties.

Q. What purification techniques are recommended for this compound?

- Methodological Answer : Silica gel column chromatography is widely used, with eluents such as ethyl acetate/hexane mixtures. For example, thioester intermediates are purified using gradients of 5–20% ethyl acetate in hexane . Recrystallization from ethanol or methanol is effective for crystalline derivatives, as demonstrated for related phenylacetic acid esters .

Advanced Research Questions

Q. How can reaction efficiency be optimized for the coupling of 2-oxopiperidinyl and hydroxyphenyl moieties?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Copper(I) iodide or palladium catalysts (e.g., Pd(OAc)) enhance cross-coupling yields .

- Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) improve solubility of aromatic intermediates.

- Kinetic Studies : Monitoring reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Use orthogonal analytical methods:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers.

- Computational Validation : Density Functional Theory (DFT) simulations of H NMR chemical shifts can validate experimental data .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., resolving CHNO vs. CHNO).

Q. What computational approaches predict the compound’s reactivity in novel reactions?

- Methodological Answer :

Q. How to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.